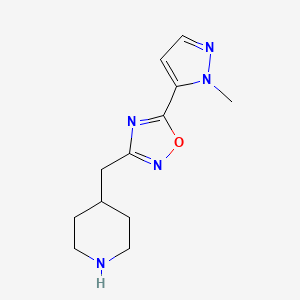

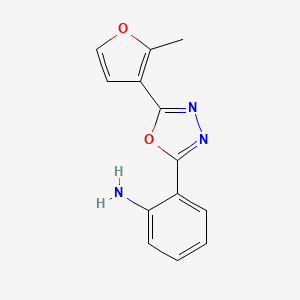

3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

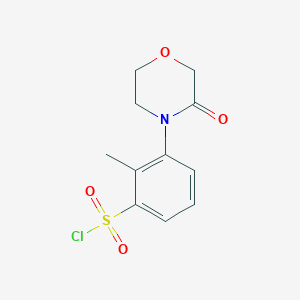

3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol ist eine organische Verbindung, die zur Pyrazol-Familie gehört. Diese Verbindung ist durch das Vorhandensein einer Ethylsulfonylgruppe, die am dritten Kohlenstoffatom des Pyrazolrings gebunden ist, und einer Methoxyphenylgruppe, die am vierten Kohlenstoffatom gebunden ist, gekennzeichnet. Pyrazole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol beinhaltet typischerweise die Reaktion von 3-Methoxyphenylhydrazin mit Ethylsulfonylacetylen unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Hydrazone, das zum Pyrazolring cyclisiert. Die Reaktionsbedingungen umfassen oft die Verwendung einer starken Säure wie Salzsäure oder Schwefelsäure, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol durch Optimierung der Reaktionsbedingungen und Verwendung von kontinuierlichen Durchflussreaktoren skaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsparameter und verbessert die Ausbeute und Reinheit des Endprodukts. Die Verwendung von Katalysatoren und Lösungsmitteln, die einfach recycelt werden können, trägt ebenfalls zur Effizienz des industriellen Produktionsprozesses bei.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrazolderivate zu bilden.

Substitution: Die Methoxygruppe am Phenylring kann nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonderivate.

Reduktion: Dihydropyrazolderivate.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor.

Medizin: Erforscht wegen seiner entzündungshemmenden und schmerzstillenden Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktive Zentren bindet. Diese Bindung kann die normale Funktion des Enzyms stören, was zu einer Reduktion der Produktion bestimmter biologischer Moleküle führt. Die genauen beteiligten Pfade hängen von dem jeweiligen Enzym ab, das von der Verbindung angegriffen wird.

Wirkmechanismus

The mechanism of action of 3-(Ethylsulfonyl)-4-(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific biological molecules. The exact pathways involved depend on the specific enzyme targeted by the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(Methylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol

- 3-(Ethylsulfonyl)-4-(4-Methoxyphenyl)-1H-Pyrazol

- 3-(Ethylsulfonyl)-4-(3-Methylphenyl)-1H-Pyrazol

Einzigartigkeit

3-(Ethylsulfonyl)-4-(3-Methoxyphenyl)-1H-Pyrazol ist einzigartig aufgrund der spezifischen Kombination der Ethylsulfonyl- und Methoxyphenylgruppen, die am Pyrazolring gebunden sind. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie wird.

Eigenschaften

Molekularformel |

C12H14N2O3S |

|---|---|

Molekulargewicht |

266.32 g/mol |

IUPAC-Name |

5-ethylsulfonyl-4-(3-methoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C12H14N2O3S/c1-3-18(15,16)12-11(8-13-14-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

GHQFYTLBTKTHIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

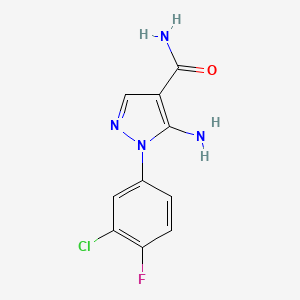

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)